molecular formula C8H9Cl2NO B13086194 (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol

(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol

Cat. No.: B13086194
M. Wt: 206.07 g/mol
InChI Key: VLSXVFMMYPAJSR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2,3-dichloroacetophenone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands or catalysts to ensure enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, under high-pressure hydrogenation conditions to achieve high yields and enantioselectivity. The choice of solvent, temperature, and pressure are critical parameters that influence the efficiency and selectivity of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxidation: 2,3-dichloroacetophenone or 2,3-dichlorobenzaldehyde.

    Reduction: 2,3-dichlorophenylethylamine or 2,3-dichlorophenylethanol.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. In medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol
  • 1-(2,3-Dichlorophenyl)ethan-1-ol
  • 2,3-Dichlorophenylethylamine

Uniqueness

(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (1S) configuration can lead to different interactions with chiral environments in biological systems, making it a valuable compound for enantioselective synthesis and drug development.

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

(1S)-2-amino-1-(2,3-dichlorophenyl)ethanol

InChI

InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI Key

VLSXVFMMYPAJSR-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CN)O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CN)O

Origin of Product

United States

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